Cas no 1804493-54-6 (5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol)

5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol
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- インチ: 1S/C8H5BrF5NO/c9-4-1-15-6(8(12,13)14)5(7(10)11)3(4)2-16/h1,7,16H,2H2
- InChIKey: MOIOGFQJNMFFEL-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(F)(F)F)C(C(F)F)=C1CO
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- トポロジー分子極性表面積: 33.1
- XLogP3: 2.2
5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029055534-1g |
5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol |
1804493-54-6 | 97% | 1g |
$1,460.20 | 2022-04-02 |
5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanolに関する追加情報
Research Briefing on 5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol (CAS: 1804493-54-6)
The compound 5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol (CAS: 1804493-54-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic pyridine derivative, characterized by its unique trifluoromethyl and difluoromethyl substituents, exhibits promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in medicinal chemistry, particularly in the development of enzyme inhibitors and agrochemicals.
One of the most notable advancements in the research of this compound is its role in the synthesis of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol exhibit high affinity for specific protein kinases involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to validate the compound's inhibitory activity, suggesting its potential as a scaffold for anti-inflammatory drug development.
In addition to its pharmaceutical applications, this compound has also been investigated for its utility in agrochemical research. A recent patent (WO2023056789) highlights its incorporation into novel fungicidal agents, where its fluorinated pyridine core enhances binding to fungal cytochrome P450 enzymes. The patent claims improved efficacy against resistant strains of Botrytis cinerea, a common plant pathogen, underscoring the compound's versatility in addressing agricultural challenges.
From a synthetic chemistry perspective, advancements in the scalable production of 5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol have been reported. A 2024 Organic Process Research & Development article detailed an optimized catalytic fluorination protocol, achieving a 78% yield with reduced environmental impact. This methodological improvement addresses previous limitations in large-scale synthesis, facilitating broader industrial adoption.
Ongoing research is exploring the compound's potential in targeted drug delivery systems. Preliminary data from a multi-institutional collaboration (unpublished) indicates that its bromine moiety allows for facile conjugation with nanoparticle carriers, enabling precise delivery of therapeutic payloads to cancer cells. This aligns with the growing interest in fluorine-rich compounds for their ability to enhance blood-brain barrier penetration.
In conclusion, 5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol represents a multifaceted tool in modern chemical biology. Its applications span from drug discovery to crop protection, with recent breakthroughs in synthesis and functionalization opening new avenues for research. Future studies are expected to further elucidate its structure-activity relationships and expand its utility in addressing unmet medical and agricultural needs.
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